N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a tert-butylphenyl group, and a dimethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the tert-butylphenyl group, and the attachment of the dimethylaminoethyl side chain. Common reagents used in these reactions include tert-butylphenol, dimethylamine, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzofuran core and the tert-butylphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-tert-butylphenyl)ethyl]-N-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide: A compound with a similar tert-butylphenyl group and potential biological activity.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another compound with a tert-butylphenyl group, used in various industrial applications.
Uniqueness
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzofuran core and dimethylaminoethyl side chain differentiate it from other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C26H34N2O2 |
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Molecular Weight |
406.6 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H34N2O2/c1-16-13-21-18(3)24(30-23(21)14-17(16)2)25(29)27-15-22(28(7)8)19-9-11-20(12-10-19)26(4,5)6/h9-14,22H,15H2,1-8H3,(H,27,29) |
InChI Key |
SBZIUGMNDVAUPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N(C)C |
Origin of Product |
United States |
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